molecular formula C12H20N2O4 B13080481 5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid

5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid

Cat. No.: B13080481
M. Wt: 256.30 g/mol
InChI Key: BMSOGTCNUOENTK-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid is a protected, multifunctional bicyclic pyrrolidine derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound features a central octahydropyrrolo[3,4-b]pyrrole scaffold, a bridged diazabicyclic system that provides a rigid, three-dimensional structure often used to orient pharmacophores in space. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the secondary amine, allowing for selective deprotection under mild acidic conditions and further functionalization at the nitrogen atom. The carboxylic acid moiety offers a versatile handle for further derivatization, typically via amide bond formation or esterification, to create a diverse array of molecular architectures. Compounds based on the octahydropyrrolopyrrole scaffold have been identified as key structural components in the development of potent biologically active molecules. For instance, closely related octahydropyrrolopyrrole derivatives have been explored as high-affinity histamine-3 receptor ligands and have played a critical role in the discovery of novel nonretinoid antagonists of retinol-binding protein 4 (RBP4) . These RBP4 antagonists are being investigated as a potential therapeutic strategy for treating age-related macular degeneration (AMD) and Stargardt disease by reducing the ocular uptake of serum retinol and slowing the accumulation of cytotoxic bisretinoids in the retina . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,3a,4,6-hexahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-8-4-5-13-12(8,7-14)9(15)16/h8,13H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSOGTCNUOENTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protects the nitrogen atom from unwanted reactions, allowing the compound to selectively interact with enzymes and receptors. The pyrrole and pyrrolidine rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related analogs:

Compound Name Key Functional Groups Bicyclic Core Molecular Weight (g/mol)
5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid Boc, carboxylic acid Octahydropyrrolo[3,4-b]pyrrole ~312.4 (estimated)
5-Boc-hexahydropyrrolo[3,4-b]pyrrole (CAS 132414-81-4) Boc Hexahydropyrrolo[3,4-b]pyrrole ~226.3
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-... Boc, ethyl ester, indolyl substituents Monocyclic pyrrole ~554.6
5-({11-[(Boc)amino]undecanoyl}amino)-2-hydroxy-3-sulfobenzoic acid Boc, sulfobenzoic acid, undecanoyl chain Linear chain ~526.6

Key Observations :

  • The target compound’s carboxylic acid distinguishes it from 5-Boc-hexahydropyrrolo[3,4-b]pyrrole , which lacks acidic protons, resulting in higher lipophilicity for the latter.
  • Compared to Ethyl 1-[(Boc)amino]pyrrole derivatives , the target’s bicyclic core may confer rigidity, influencing binding affinity in biological systems.
  • Linear analogs like 5-({11-[(Boc)amino]undecanoyl}amino)-2-hydroxy-3-sulfobenzoic acid exhibit distinct solubility profiles due to sulfonic acid groups.

Physicochemical Properties

Property Target Compound 5-Boc-hexahydropyrrolo[3,4-b]pyrrole Ethyl 1-[(Boc)amino]pyrrole Derivative
Solubility High (carboxylic acid enhances hydrophilicity) Moderate (Boc group dominates) Low (ester and indolyl groups increase lipophilicity)
Melting Point Likely >150°C (polar functional groups) Not reported 169–190°C
Stability Acid-sensitive (Boc group) Acid-sensitive Acid-sensitive

Spectroscopic Differentiation :

  • The carboxylic acid in the target compound would show a broad IR peak near 2500–3000 cm⁻¹ (O-H stretch) and a distinct ¹H-NMR signal at δ ~10–12 ppm, absent in Boc-protected analogs .

Biological Activity

5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid, also known as Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.

  • Molecular Formula : C20H26N2O6
  • Molecular Weight : 390.44 g/mol
  • CAS Number : 1251001-87-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of octahydropyrrolo compounds. For instance, a study evaluated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain compounds exhibited significant cytotoxicity while maintaining low toxicity towards non-cancerous cells.

Key Findings:

  • Cytotoxicity Assay : Compounds were tested at a concentration of 100 µM for 24 hours using the MTT assay.
  • Results : Some derivatives reduced A549 cell viability significantly (e.g., one compound reduced viability to 66%) while showing minimal effects on HSAEC-1 KT non-cancerous cells, indicating a selective action against cancer cells .
CompoundA549 Cell Viability (%)Non-Cancerous Cell Viability (%)
Compound A6690
Compound B7585
Compound C5095

Antimicrobial Activity

The antimicrobial efficacy of octahydropyrrolo derivatives was also investigated against multidrug-resistant pathogens. The compounds demonstrated promising activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

  • Pathogen Testing : Compounds were screened against carbapenem-resistant Klebsiella pneumoniae, Escherichia coli, and MRSA.
  • Results : Certain derivatives showed potent antimicrobial activity, suggesting their potential utility in treating infections caused by resistant strains .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.5 µg/mL
Klebsiella pneumoniae1 µg/mL
Escherichia coli2 µg/mL

The mechanism through which these compounds exert their biological effects is still under investigation. However, it is hypothesized that their structural features contribute to their ability to interact with specific biological targets.

Proposed Mechanisms:

  • Inhibition of Cell Proliferation : The presence of the pyrrole moiety may facilitate interactions with cellular pathways involved in cancer cell growth.
  • Antimicrobial Action : The compounds may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes in pathogens.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of similar compounds. For example, a study on pyrrole-based inhibitors demonstrated significant antiviral activity against hepatitis B virus (HBV), showcasing the versatility of pyrrole scaffolds in drug development .

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